Home > Products > Screening Compounds P49302 > N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide - 899999-27-0

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Catalog Number: EVT-6614522
CAS Number: 899999-27-0
Molecular Formula: C22H24F3N3O4
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. [] This compound exhibits inverse agonism at the constitutively active CXCR3 N3.35A mutant, suggesting its potential as an anti-inflammatory agent. []

Relevance: While structurally distinct from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF10472/NBI-74330 shares a similar research context. Both compounds are investigated for their activity in modulating chemokine receptors, highlighting the exploration of diverse chemical scaffolds for targeting these receptors. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class and exhibits non-competitive antagonism at the CXCR3 receptor. [] It also acts as a full inverse agonist at the CXCR3 N3.35A mutant. []

Relevance: VUF10085/AMG-487's structural similarity to VUF10472/NBI-74330 and its shared classification as a CXCR3 antagonist underscores the exploration of subtle chemical modifications in drug design for optimizing target specificity and pharmacological properties. Both compounds are relevant to the research context of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide due to their focus on chemokine receptor modulation. []

{1-[3-(4-Cyanophenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one decanoic acid derivative that acts as a non-competitive antagonist at the CXCR3 receptor and displays inverse agonism at the CXCR3 N3.35A mutant. []

Relevance: Although structurally different from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF5834's characterization as a CXCR3 antagonist with inverse agonism highlights the common research interest in developing compounds targeting this receptor for inflammatory diseases. []

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound that exhibits non-competitive antagonism at the CXCR3 receptor and functions as a full inverse agonist at the CXCR3 N3.35A mutant. []

Relevance: VUF10132, despite its distinct structure from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, further exemplifies the exploration of diverse chemical scaffolds in the search for potent and selective CXCR3 antagonists. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, acts as a non-competitive antagonist at the CXCR3 receptor. [] Unlike other compounds in this list, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant, suggesting a different binding mode and potentially influencing its overall pharmacological profile. []

Relevance: TAK-779's unique behavior as a weak partial inverse agonist at CXCR3 N3.35A, compared to the full inverse agonism observed with other compounds, underscores the importance of investigating structure-activity relationships in understanding the nuanced interactions between small molecules and their target receptors. []

4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

Compound Description: This compound is identified as a potent inhibitor of BCR-ABL, a tyrosine kinase implicated in the development of chronic myeloid leukemia. [] The presence of the trifluoromethoxyphenyl and morpholinoethyl moieties suggests potential interactions with the kinase active site. []

Relevance: The compound exhibits a direct structural similarity to N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, particularly the shared presence of the 4-(trifluoromethoxy)phenyl and morpholinoethyl groups. This structural resemblance suggests that N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide might also possess inhibitory activity against BCR-ABL or related kinases. []

Properties

CAS Number

899999-27-0

Product Name

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide

Molecular Formula

C22H24F3N3O4

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C22H24F3N3O4/c1-15-2-4-16(5-3-15)19(28-10-12-31-13-11-28)14-26-20(29)21(30)27-17-6-8-18(9-7-17)32-22(23,24)25/h2-9,19H,10-14H2,1H3,(H,26,29)(H,27,30)

InChI Key

MPNRYBDHYYJZMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.